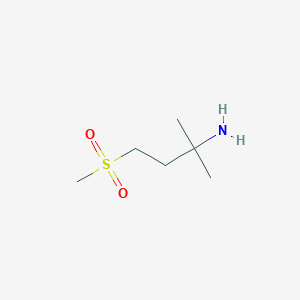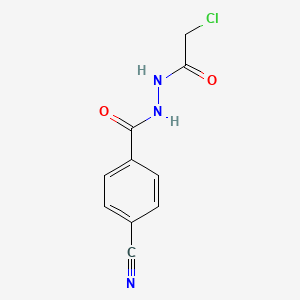
2-(Aminomethyl)-1λ6-thiolan-1,1-dion
Übersicht
Beschreibung
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Breitbandantibiotika
Forscher haben Aryl-substituierte Aminomethyl-Spectinomycin (eAmSPCs)-Antibiotika als potenzielle Breitbandantibiotika entwickelt . Diese könnten zu Therapeutika entwickelt werden, um viele Infektionen zu behandeln, einschließlich solcher, die gegen aktuelle Behandlungen resistent sind .
Bioabwehr-Pathogene
Die gleichen eAmSPCs-Antibiotika werden auch auf ihr Potenzial gegen Bioabwehr-Pathogene untersucht . Dies könnte entscheidend für die Entwicklung neuer Behandlungen für Krankheiten sein, die durch biologische Kriegsführungsmittel verursacht werden .
Verbesserte Sicherheit und Pharmakokinetik
Die eAmSPCs-Antibiotika weisen verbesserte Sicherheits- und pharmakokinetische Eigenschaften auf . Das bedeutet, dass sie möglicherweise sicherer und effektiver sind als bestehende Antibiotika .
Behandlung von Mycobacterium abscessus (Mab)
Forscher haben eine Struktur entwickelt, die bis zu 64-mal potenter gegen Mab ist als reguläres Spectinomycin . Mab ist eine Art von schnell wachsenden, multiresistenten Mykobakterien, die entfernt mit dem Bakterium verwandt sind, das Tuberkulose verursacht .
Synthesereagenz
2-(Aminomethyl)pyridin wird als Synthesereagenz bei der Synthese von PPD-Analogen verwendet . Diese Analoga könnten verschiedene Anwendungen in der wissenschaftlichen Forschung haben .
Herstellung von 5-Nitro-2-Furancarboxylamiden
2-(Aminomethyl)pyridin wird auch bei der Herstellung von 5-Nitro-2-Furancarboxylamiden verwendet . Diese Verbindungen zeigen eine potente trypanozide Aktivität gegen Trypanosomiasis .
Wirkmechanismus
Target of Action
The primary targets of 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione are bacterial membranes . This compound is part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
2-(Aminomethyl)-1lambda6-thiolane-1,1-dione interacts with its targets by accepting more protons from its surroundings, leading to a stronger proton sponge effect . This promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular target .
Pharmacokinetics
Its ability to promote bacterial membrane permeability suggests that it may have good bioavailability .
Result of Action
The primary result of the action of 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione is the increased permeability of bacterial membranes . This allows antibiotics to penetrate the bacterial cell more effectively, leading to improved antibacterial activity .
Action Environment
The action of 2-(Aminomethyl)-1lambda6-thiolane-1,1-dione is influenced by the environmental conditions in which it is used. For instance, the compound’s ability to accept protons suggests that its activity may be influenced by the pH of its environment . .
Eigenschaften
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-4-5-2-1-3-9(5,7)8/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVGTNCSNMGZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B1526166.png)


![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)








